molecular formula C13H8F3N3OS B5976943 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

Cat. No.: B5976943
M. Wt: 311.28 g/mol
InChI Key: QLUNOUCNXAUVLB-UHFFFAOYSA-N
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Description

N-[2-(Trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at the 2-position and a thiophene-2-carboxamide moiety at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene-carboxamide moiety may contribute to intermolecular interactions, such as hydrogen bonding or π-stacking, relevant to biological activity.

Properties

IUPAC Name

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3OS/c14-13(15,16)12-18-8-4-3-7(6-9(8)19-12)17-11(20)10-2-1-5-21-10/h1-6H,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUNOUCNXAUVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent.

    Introduction of the trifluoromethyl group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, Paal-Knorr synthesis, or other suitable methods.

    Coupling of the benzimidazole and thiophene rings: This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, or antimicrobial activities.

    Material Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Industry: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzimidazole and thiophene rings can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

N-[2-(Methoxymethyl)-1H-Benzimidazol-5-yl]Thiophene-2-Carboxamide

  • Structure : Differs by substitution at the benzimidazole 2-position (methoxymethyl (-CH₂OCH₃) vs. trifluoromethyl (-CF₃)) .
  • Molecular Weight : 287.34 g/mol (vs. ~315.3 g/mol for the trifluoromethyl analog, estimated based on substitution).
  • Synthesis : Both compounds are synthesized via coupling of substituted benzimidazol-5-amines with thiophene-2-carboxylic acid derivatives.

Nitrothiophene Carboxamides (Compounds 11 and 24)

  • Structures :
    • Compound 11: N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide .
    • Compound 24: N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide .
  • Comparison: Core Motif: These compounds replace benzimidazole with thiazole and introduce a nitro (-NO₂) group on the thiophene ring. Bioactivity: The nitro group confers narrow-spectrum antibacterial activity via redox cycling and reactive oxygen species (ROS) generation . Functional Groups: The absence of a nitro group in the target compound suggests divergent mechanisms of action, possibly favoring kinase or protease inhibition over antibacterial effects.

Thiophene-Containing Benzimidazoles from Crystallographic Studies

  • Example: 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline .
  • Comparison :
    • Structural Similarity : Shares a thiophene-carboxamide linkage but lacks the benzimidazole scaffold.
    • Applications : Such compounds are explored for chemical sensing due to π-conjugation and electronic tunability .

Pharmacological and Physicochemical Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
N-[2-(Trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide Benzimidazole + thiophene -CF₃ at C2, thiophene-carboxamide at C5 ~315.3 (estimated) High lipophilicity, potential kinase inhibition
N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide Benzimidazole + thiophene -CH₂OCH₃ at C2 287.34 Moderate metabolic lability
Compound 11 Thiazole + nitrothiophene -NO₂ at C5, 3,4-difluorophenyl 381.29 Antibacterial (ROS-mediated)
Compound 24 Thiazole + nitrothiophene -NO₂ at C5, 3,5-difluorophenyl 381.29 Narrow-spectrum antibacterial

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for its methoxymethyl analog, involving amide coupling between 2-(trifluoromethyl)-1H-benzimidazol-5-amine and thiophene-2-carbonyl chloride .
  • Structure-Activity Relationships (SAR): Trifluoromethyl vs. Methoxymethyl: The -CF₃ group may enhance target binding affinity (e.g., hydrophobic pockets in enzymes) compared to -CH₂OCH₃. Thiophene vs. Nitrothiophene: The absence of -NO₂ suggests a different mechanism, possibly avoiding ROS-related toxicity observed in nitrothiophenes .
  • Potential Applications: The benzimidazole-thiophene scaffold is understudied but could target parasitic infections (e.g., analogous to albendazole) or cancer pathways (kinase inhibition).

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